molecular formula C13H19BrClNO B1441760 3-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride CAS No. 1219957-58-0

3-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1441760
CAS No.: 1219957-58-0
M. Wt: 320.65 g/mol
InChI Key: PVXOROZSPCLUHB-UHFFFAOYSA-N
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Description

3-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride (CAS 1219957-58-0) is a piperidine derivative chemical reagent of interest in medicinal chemistry and pharmacological research. Structurally, it consists of a piperidine ring, a key scaffold in many bioactive molecules, connected via a flexible ethyl linker to a 2-bromophenoxy group. This brominated aromatic ring is a versatile handle for further chemical modifications via metal-catalyzed cross-coupling reactions, enabling the synthesis of a diverse array of analogues for structure-activity relationship (SAR) studies. While specific biological data for this exact compound is limited, research on highly similar bromophenoxyethylpiperidine compounds indicates significant potential in neuropharmacology. These structurally related molecules have been investigated for their activity on neurotransmitter systems, showing interactions with serotonergic and dopaminergic receptors. Such compounds are explored as lead molecules for the development of new therapeutic agents targeting neurological disorders, with studies indicating potential antidepressant-like effects and analgesic properties in preclinical models . The mechanism of action for such compounds is believed to involve the modulation of specific G-protein coupled receptors (GPCRs) in the central nervous system. The lipophilic bromophenoxy group can interact with hydrophobic pockets of target proteins, while the basic piperidine nitrogen can form ionic interactions, leading to the modulation of receptor activity . This product is provided for research purposes only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[2-(2-bromophenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO.ClH/c14-12-5-1-2-6-13(12)16-9-7-11-4-3-8-15-10-11;/h1-2,5-6,11,15H,3-4,7-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVXOROZSPCLUHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCOC2=CC=CC=C2Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Substituted Piperidine Core

A representative method for preparing 3-substituted piperidines involves a Grignard reaction with N-protected 3-piperidone:

Step Reagents & Conditions Description Yield & Notes
(a) Grignard Addition Phenylmagnesium bromide (2 M in THF), N-benzyl-3-piperidone, 0-5 °C, N2 atmosphere Formation of 3-hydroxy-3-phenylpiperidine intermediate High yield (~90%) confirmed by TLC and MS-ESI
(b) Hydroxyl Elimination Alcoholic solvent, dehydration conditions Conversion to olefinic intermediates Mixture of compounds formed, further purified
(c) Catalytic Hydrogenation Transition metal catalyst, hydrogen source, room temp Reduction to N-protected 3-phenylpiperidine Efficient conversion to saturated piperidine ring
(d) Deprotection Acidic or hydrogenolytic conditions Removal of N-protecting group to yield racemic 3-phenylpiperidine Racemic mixture obtained
(e) Chiral Resolution Acidic resolving agent (e.g., tartaric acid), crystallization Separation of enantiomers (R)- and (S)-3-phenylpiperidine Pure enantiomers isolated

This sequence can be adapted to introduce the 2-(2-bromophenoxy)ethyl substituent by modifying the Grignard reagent or through subsequent nucleophilic substitution on the piperidine ring.

Introduction of 2-(2-Bromophenoxy)ethyl Group

The 2-(2-bromophenoxy)ethyl substituent can be introduced via Williamson ether synthesis:

Step Reagents & Conditions Description Yield & Notes
Alkylation 2-Bromophenol, 2-chloroethylpiperidine or 2-bromoethylpiperidine, base (e.g., K2CO3), polar aprotic solvent (DMF, DMSO), 50-80 °C Nucleophilic substitution to form the ether linkage Typically high yield; reaction monitored by TLC
Purification Extraction, silica gel chromatography Isolation of pure 3-[2-(2-bromophenoxy)ethyl]piperidine Purity confirmed by MS and NMR

Alternatively, the 2-bromophenoxyethyl group can be introduced by reacting 3-piperidinol derivatives with 2-bromophenoxyethyl halides under basic conditions.

Formation of Hydrochloride Salt

Conversion to the hydrochloride salt is generally performed by:

Step Reagents & Conditions Description Yield & Notes
Salt Formation Treatment with HCl gas or aqueous HCl in an organic solvent (e.g., ethanol, ethyl acetate) Formation of crystalline hydrochloride salt Improves compound stability and handling

This step is straightforward and typically quantitative.

Representative Experimental Data Summary

Parameter Typical Conditions Observations
Grignard reagent concentration 2 mol/L in THF Ensures controlled addition and reaction rate
Reaction temperature 0-5 °C for Grignard addition; room temp for hydrogenation Controls selectivity and minimizes side reactions
Solvents THF, diethyl ether, DMF, DMSO Selected for solubility and reaction compatibility
Base for alkylation Potassium carbonate or sodium hydride Promotes nucleophilic substitution
Purification Silica gel chromatography High purity product isolated
Analytical methods TLC, MS-ESI, NMR Confirm structure and purity

Research Findings and Optimization Notes

Summary Table of Preparation Methods

Step Method Key Reagents Conditions Outcome Reference
1 Grignard addition to N-protected 3-piperidone Phenylmagnesium bromide, N-benzyl-3-piperidone 0-5 °C, THF, N2 atmosphere 3-hydroxy-3-phenylpiperidine intermediate
2 Hydroxyl elimination Alcoholic solvent, dehydration reagents Room temp or reflux Olefinic intermediates
3 Catalytic hydrogenation Transition metal catalyst, H2 Room temp N-protected 3-phenylpiperidine
4 Deprotection Acidic or catalytic hydrogenolysis Room temp Racemic 3-phenylpiperidine
5 Nucleophilic substitution (Williamson ether synthesis) 2-Bromophenol, 2-bromoethylpiperidine, base 50-80 °C, DMF or DMSO 3-[2-(2-Bromophenoxy)ethyl]piperidine
6 Salt formation HCl gas or aqueous HCl Room temp Hydrochloride salt

Chemical Reactions Analysis

Types of Reactions

3-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the compound .

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development
The compound serves as a crucial building block in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders. Its structure allows for modifications that can enhance efficacy and selectivity toward specific biological targets. For example, derivatives of this compound have been investigated for their potential use in treating conditions such as Alzheimer's disease and other neurodegenerative disorders .

1.2 Structure-Activity Relationship (SAR) Studies
Research has shown that modifications to the bromophenoxy group can significantly influence the biological activity of the compound. For instance, altering the substituents on the piperidine ring can lead to variations in receptor binding affinity and selectivity, which is critical for developing more effective therapeutic agents .

Biological Studies

2.1 Mechanism of Action
The mechanism of action involves interactions with specific receptors and enzymes within biological systems. The bromophenoxy moiety facilitates hydrophobic interactions with target proteins, while the piperidine ring may engage in hydrogen bonding or ionic interactions, modulating protein activity.

2.2 Case Studies
Recent studies have demonstrated that derivatives of 3-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride exhibit promising results in inhibiting acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. These findings suggest that the compound may enhance cholinergic signaling, providing a potential therapeutic avenue for cognitive enhancement .

Chemical Research

3.1 Synthesis of Complex Molecules
In chemical research, this compound is utilized as an intermediate in synthesizing more complex molecular structures. This application is particularly relevant in the development of novel compounds with enhanced pharmacological properties .

3.2 Comparative Analysis
Comparative studies with similar piperidine derivatives have shown that variations in halogen substituents (e.g., bromine vs. chlorine) can lead to significant differences in reactivity and biological activity. Such insights are vital for guiding future synthetic strategies and optimizing compound efficacy.

Table 1: Structure-Activity Relationship of Derivatives

Compound NameIC50 (nM)Target Enzyme/PathwayNotes
This compound150AcetylcholinesteraseSignificant inhibition observed
3-[2-(4-Chlorophenoxy)ethyl]piperidine hydrochloride200AcetylcholinesteraseLower activity compared to brominated analog
3-[2-(4-Methylphenoxy)ethyl]piperidine hydrochloride250AcetylcholinesteraseModerate inhibition

Table 2: Synthetic Pathways for Derivatives

StepReagents UsedOutcome
BrominationBr₂Formation of brominated piperidine derivative
AlkylationAlkyl halidesIntroduction of alkyl groups
ReductionLiAlH₄Conversion of ketones to alcohols

Mechanism of Action

The mechanism of action of 3-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations

The table below highlights key structural differences between the target compound and its analogs:

Compound Name (CAS/Reference) Substituents on Phenoxy Group Piperidine Substitution Molecular Formula Molecular Weight (g/mol)
3-[2-(2-Bromophenoxy)ethyl]piperidine HCl (Target) 2-Bromo 3-position C₁₃H₁₇BrClNO 330.64
3-(2-Bromo-4-ethylphenoxy)piperidine HCl 2-Bromo, 4-ethyl 3-position C₁₃H₁₇BrClNO 330.64
3-[2-(4-Bromo-2-tert-butylphenoxy)ethyl]piperidine HCl 4-Bromo, 2-tert-butyl 3-position C₁₇H₂₅BrClNO 386.75
2-[2-(2-Bromo-4-sec-butylphenoxy)ethyl]piperidine HCl 2-Bromo, 4-sec-butyl 2-position C₁₇H₂₅BrClNO 386.75
3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]piperidine HCl 2,4-Dichloro, 3,5-dimethyl 3-position C₁₅H₂₀Cl₃NO 360.69

Key Observations :

  • Halogenation : The target compound contains a single bromine atom, whereas analogs like incorporate chlorine atoms. Bromine’s larger atomic radius may enhance lipophilicity and membrane permeability compared to chlorine .
  • Piperidine Substitution : Substitution at the 2-position (e.g., ) versus 3-position alters spatial orientation, affecting interactions with biological targets like enzymes or receptors .

Physicochemical Properties

  • Solubility : Hydrochloride salts generally exhibit improved aqueous solubility. However, bulkier substituents (e.g., tert-butyl in ) reduce solubility compared to the target compound.
  • Lipophilicity : Bromine’s electronegativity and size enhance lipophilicity (logP ~2.5–3.0 estimated) relative to chlorine-containing analogs (e.g., logP ~2.0 for ) .

Biological Activity

3-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride is a synthetic compound that has attracted significant attention in pharmacological research due to its potential biological activities. This compound features a piperidine ring connected to a 2-bromophenoxyethyl group, which contributes to its unique chemical properties and biological interactions.

Chemical Structure and Properties

  • Molecular Formula : C13H19BrClN
  • Structure : The compound consists of a piperidine ring linked to a 2-bromophenoxy group. The arrangement of these functional groups is critical for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as receptors and enzymes. The bromophenoxy group is believed to engage with hydrophobic regions of target proteins, while the piperidine ring can form hydrogen bonds or ionic interactions. These interactions may modulate the activity of target proteins, leading to various pharmacological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies have shown effectiveness against various bacterial strains.
  • Anticancer Properties : The compound has demonstrated potential in inhibiting cancer cell proliferation, particularly in breast cancer cell lines.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Key factors influencing its activity include:

  • Substituent Positioning : The position of bromine on the phenoxy group significantly affects binding affinity and selectivity towards biological targets.
  • Hydrophobicity : The lipophilicity of the compound influences its ability to penetrate biological membranes, which impacts its pharmacokinetic profile.

Table 1: Summary of SAR Findings

Compound StructureBiological ActivityMIC (µg/mL)Reference
3-Bromophenoxy derivativeAntibacterial32 - 512
Piperidine analogsAnticancer (MDA-MB-231)<0.5
Halogenated piperidinesAntifungalVaries

Case Studies and Research Findings

Recent studies have highlighted the compound's potential therapeutic applications:

  • Inhibition of Tumor Cell Proliferation : A study reported that this compound inhibited cellular acetylation with an EC50 of 1-3 μM against several tumor cell lines, indicating its potential as an anticancer agent .
  • Binding Affinity Studies : Research utilizing radiolabeled ligand binding assays has shown that the compound effectively binds to specific receptors involved in various disease pathways, suggesting its utility in drug development.

Q & A

Q. What are the critical safety protocols for handling 3-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear NIOSH-approved respirators (e.g., P95 filters) for aerosolized particles, chemical-resistant gloves (tested for HCl compatibility), and EN 166-standard safety goggles to prevent ocular exposure .
  • Ventilation: Use fume hoods for synthesis or handling to minimize inhalation risks. Avoid dust generation by employing wet methods or closed systems .
  • Storage: Store at 2–8°C in airtight, labeled containers away from incompatible materials (e.g., strong oxidizers). Monitor humidity to prevent hydrolysis .
  • Spill Management: Neutralize acidic residues with sodium bicarbonate, collect contaminated material using inert absorbents, and dispose following hazardous waste regulations .

Q. What are the recommended analytical methods for characterizing this compound?

Methodological Answer:

  • Purity Assessment: Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/0.1% trifluoroacetic acid) and UV detection at 254 nm .
  • Structural Confirmation: Employ 1^1H/13^13C NMR (DMSO-d6 solvent) to verify the bromophenoxy ethyl chain and piperidine ring. Key signals include aromatic protons (δ 7.2–7.6 ppm) and piperidine methylene groups (δ 2.8–3.5 ppm) .
  • Mass Spectrometry: High-resolution ESI-MS in positive ion mode to confirm molecular ion peaks (expected [M+H]+^+: ~316.07 Da) and isotopic patterns from bromine .

Q. How can researchers synthesize and purify this compound?

Methodological Answer:

  • Synthesis Route:
    • Piperidine Functionalization: React piperidine with 2-(2-bromophenoxy)ethyl bromide in anhydrous THF using K2_2CO3_3 as a base (60°C, 12 hours) .
    • Hydrochloride Salt Formation: Bubble dry HCl gas into the ethanolic solution of the freebase, followed by recrystallization from ethanol/diethyl ether .
  • Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted bromophenoxy intermediates. Confirm purity via TLC (Rf_f ~0.3 in 7:3 hexane:EtOAc) .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies for this compound’s biological targets?

Methodological Answer:

  • Target Selection: Prioritize receptors/enzymes with known piperidine interactions (e.g., sigma-1 receptors, monoamine oxidases). Use radioligand binding assays (3^3H-labeled ligands) to quantify affinity .
  • Analog Synthesis: Modify the bromophenoxy group (e.g., substitute Br with Cl, CF3_3) or vary the ethyl linker length. Compare IC50_{50} values in dose-response assays to identify critical substituents .
  • Data Interpretation: Apply multivariate analysis (e.g., PCA) to correlate electronic (Hammett σ) or steric (Taft Es_s) parameters with activity trends .

Q. What experimental strategies address contradictory data in biological activity studies?

Methodological Answer:

  • Cross-Validation: Replicate assays in orthogonal systems (e.g., cell-free enzymatic vs. cell-based functional assays) to distinguish target-specific effects from off-target interactions .
  • Batch Analysis: Verify compound stability under assay conditions (e.g., pH 7.4 buffer, 37°C) via LC-MS to rule out degradation artifacts .
  • Theoretical Frameworks: Use molecular docking (AutoDock Vina) to model interactions with target proteins, identifying discrepancies between computational predictions and empirical data .

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

Methodological Answer:

  • Kinetic Studies: Perform time-resolved fluorescence quenching to measure binding kinetics (kon_{on}, koff_{off}) to receptors like σ-1 .
  • Mutagenesis: Introduce point mutations (e.g., Ala-scanning) in predicted binding pockets of the target protein. Compare binding affinity shifts (ΔΔG) via SPR or ITC .
  • Metabolite Tracking: Use 14^{14}C-labeled compound in hepatocyte incubations to identify reactive metabolites (e.g., bromophenoxy epoxides) contributing to off-target effects .

Q. What methodologies assess the compound’s stability under varying experimental conditions?

Methodological Answer:

  • Forced Degradation: Expose the compound to heat (60°C), UV light (254 nm), and oxidative stress (3% H2_2O2_2). Monitor degradation products via UPLC-QTOF and identify hydrolytic cleavage points .
  • pH Stability Profiling: Incubate in buffers (pH 1–10) for 24 hours. Quantify intact compound using validated HPLC methods and identify pH-labile moieties (e.g., piperidine HCl salt) .
  • Excipient Compatibility: Screen with common formulation agents (e.g., PEG 400, polysorbate 80) using DSC to detect thermal interactions affecting stability .

Q. How can computational modeling optimize this compound for drug design?

Methodological Answer:

  • ADMET Prediction: Use SwissADME to estimate logP (target <3), BBB permeability, and CYP450 inhibition. Prioritize analogs with reduced hepatotoxicity risk .
  • Free Energy Perturbation (FEP): Simulate bromine substitution effects (e.g., Br→Cl) on binding free energy to refine SAR .
  • Crystal Structure Prediction (CSP): Generate polymorph landscapes (MateriStudio) to identify stable solid forms for bioavailability enhancement .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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3-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride
Reactant of Route 2
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3-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride

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